molecular formula C14H10N2OS B2938304 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol CAS No. 1518549-00-2

4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol

Cat. No.: B2938304
CAS No.: 1518549-00-2
M. Wt: 254.31
InChI Key: LQSIFOZCGFIBRI-UHFFFAOYSA-N
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Description

4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol is a useful research compound. Its molecular formula is C14H10N2OS and its molecular weight is 254.31. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

A study by Viji et al. (2020) focused on the molecular structure and spectroscopic data of a compound similar to 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol. They utilized Density Functional Theory (DFT) calculations to optimize the geometry of the molecule and analyze its vibrational spectra. The study contributed to understanding the molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results.

Anticancer Potential

A study by Ivasechko et al. (2022) explored novel pyridine-thiazole hybrid molecules, showcasing high antiproliferative activity against various cancer cell lines. They discovered that some compounds showed significant selectivity for cancer cells, suggesting their potential as anticancer agents.

Amplification in Phleomycin-G

Brown et al. (1981, 1982) conducted studies on 4-(thiazol-4'-yl)pyridines and their activity as amplifiers of phleomycin-G against Escherichia coli B. Their research involved synthesizing and screening various compounds for activity, providing valuable insights into the potential medical applications of such compounds (Brown et al., 1981; Brown et al., 1982).

Luminescent and Magnetic Properties in Chemistry

Gao et al. (2014) investigated 2-(imidazo[1,5-a]pyridin-3-yl)phenol in coordination chemistry with ZnII and CoII. They synthesized complexes and studied their UV–vis absorption properties, luminescence, and magnetic studies. This research contributes to the field of coordination chemistry and material science (Gao et al., 2014).

Amplification of Phleomycin against E. coli

Brown et al. (1980) reported on the synthesis of simple derivatives of thiazolylpyridines and their biological activities as amplifiers of phleomycin against in vitro cultures of Escherichia coli (Brown et al., 1980).

Catalytic Activity in Oxidation Reactions

Goel and Rani (2023) explored the synthesis and catalytic activity of a copper complex with a compound structurally similar to this compound. The study demonstrates the efficiency of this compound in oxidation reactions and its potential environmental applications (Goel & Rani, 2023).

Antimicrobial and Antitumor Studies

Xun-Zhong et al. (2020) conducted research on zinc(II) complexes with pyridine thiazole derivatives. They examined their antimicrobial and antitumor activities, suggesting new bioactive materials with potential in pharmaceutical applications (Xun-Zhong et al., 2020).

CT-DNA Binding and Biological Studies

Adeleke et al. (2020) synthesized silver(I) complexes with pyridinyl ligands and studied their interaction with calf-thymus DNA and biological activities. This research contributes to the understanding of DNA interactions with metal complexes and their potential biomedical applications (Adeleke et al., 2020).

Antiproliferative Activity in Cancer Research

Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds and evaluated their cytotoxicity against various cancer cell lines. Their findings suggest the potential of these compounds in cancer therapy (Alqahtani & Bayazeed, 2020).

Future Directions

: Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9, 10454. DOI: 10.1039/c8ra09618j : Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9, 10454. DOI: 10.1039/c8ra09618j : Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9, 10454. DOI: 10.1039/c8ra09618j

Properties

IUPAC Name

4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-12-3-1-10(2-4-12)13-9-18-14(16-13)11-5-7-15-8-6-11/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSIFOZCGFIBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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